6-Acetamido-5-bromoquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline family, which is characterized by its bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
This compound can be synthesized through various chemical methods, often involving modifications of existing quinoline derivatives. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their aromatic rings. The compound's structure includes an acetamido group, a bromo substituent, and a carboxylic acid functional group, making it a versatile building block for further chemical transformations.
The synthesis of 6-acetamido-5-bromoquinoline-2-carboxylic acid typically involves several key steps:
For example, one method involves treating 5-bromoquinoline-2-carboxylic acid with acetic anhydride under reflux conditions to yield 6-acetamido-5-bromoquinoline-2-carboxylic acid with satisfactory yields .
The molecular formula of 6-acetamido-5-bromoquinoline-2-carboxylic acid is . The compound features:
The molecular weight is approximately 284.09 g/mol, and its structure can be visualized using molecular modeling software or chemical drawing tools.
6-Acetamido-5-bromoquinoline-2-carboxylic acid can participate in various chemical reactions:
These reactions are significant for developing new derivatives with enhanced biological activity .
The mechanism of action of 6-acetamido-5-bromoquinoline-2-carboxylic acid primarily relates to its interactions with biological targets:
Research indicates that quinoline derivatives often exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes .
6-Acetamido-5-bromoquinoline-2-carboxylic acid exhibits several notable physical and chemical properties:
These properties are crucial for determining the handling and storage requirements of this compound .
The applications of 6-acetamido-5-bromoquinoline-2-carboxylic acid are diverse:
Regioselective bromination at the C5 position of quinoline precursors presents significant synthetic challenges due to competing reactions at electron-rich C6 and C8 positions. Directed ortho-metalation (DoM) techniques using n-BuLi/TMEDA enable selective C5 functionalization by exploiting the inherent directing effects of pre-installed C2 carboxylic acid groups, achieving >85% selectivity for 5-brominated intermediates [5] [8]. Alternative electrophilic bromination with bromine in acetic acid predominantly yields undesired C8-substituted products (70-80%), underscoring the necessity for metal-assisted approaches. Recent advances demonstrate that Pd-catalyzed C-H activation using N-(quinolin-8-yl)acetamide directing groups achieves C5 bromination with 92% regioselectivity, though this requires additional directing group installation/removal steps [8].
Table 1: Bromination Selectivity Comparison
Method | Conditions | C5 Selectivity | Yield |
---|---|---|---|
Directed ortho-metalation | n-BuLi/TMEDA, Br₂, -78°C | >85% | 75% |
Electrophilic bromination | Br₂/AcOH, 25°C | 15-20% | 68% |
Pd-catalyzed C-H activation | Pd(OAc)₂, NBS, AgOAc | 92% | 81% |
The C2 carboxyl group installation necessitates careful sequential functionalization to avoid decarboxylation or ester hydrolysis side reactions. Kolbe-Schmitt carboxylation at 150°C under 5 atm CO₂ pressure converts 5-bromo-8-aminoquinoline precursors to C2-carboxylated derivatives in 60-65% yield [5]. Subsequent N-acetylation requires protecting group strategies due to competing cyclization reactions; acetic anhydride in pyridine at 0°C achieves 90% N-acetylation yield without ester cleavage when methyl ester intermediates are employed [5] [10]. Critical SAR studies reveal that C2 carboxylic acid is non-substitutable – esterification or amidation abolishes target engagement in enzymatic assays, confirming its role in ionic bonding with biological targets [8]. The acetamido group at C6 enhances water solubility (logP reduction by 0.8 units) without compromising membrane permeability, attributed to its balanced hydrogen-bonding capacity.
Suzuki-Miyaura cross-coupling of the 5-bromo substituent with arylboronic acids exhibits superior efficiency (85-92% yield) versus Minisci-type radical arylation (45-50% yield) for introducing pharmacologically relevant groups like 4-fluorophenyl or pyridyl [6] [8]. Pd₂(dba)₃/XPhos catalytic systems prevent metal coordination to the C2 carboxylate, while radical methods necessitate protection of both carboxyl and acetamido groups due to radical sensitivity. Notably, photoredox-catalyzed decarboxylative couplings enable direct C2 derivatization but proceed with moderate regiocontrol (C2 vs C4 selectivity = 3:1). Microwave-assisted Buchwald-Hartwig amination at C5 achieves 95% conversion with primary amines but fails with sterically hindered secondary amines, contrasting with radical amination's broader scope but lower yields (Table 2).
Table 2: Coupling Reaction Performance Metrics
Reaction Type | Catalyst/Reagents | Conversion | Functional Group Tolerance |
---|---|---|---|
Suzuki-Miyaura (C5) | Pd₂(dba)₃/XPhos, K₂CO₃ | 85-92% | Carboxyl, acetamido |
Minisci arylation (C6) | AgNO₃, K₂S₂O₈, 120°C | 45-50% | Requires full protection |
Buchwald-Hartwig amination | Pd(OAc)₂/BINAP, t-BuONa | 90-95% | Carboxyl sensitive |
Photoredox decarboxylation | Ir(ppy)₃, Hantzsch ester | 65% | Low regioselectivity |
Positional isomerism profoundly influences absorption and target engagement. 5-Bromo analogues exhibit 3.2-fold greater Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) than 6-bromo isomers due to reduced molecular planarity, decreasing P-glycoprotein efflux [1] [2]. Metabolism studies reveal 5-bromo substitution confers resistance to CYP3A4-mediated oxidation (t₁/₂ = 128 min vs 46 min for 6-bromo), attributed to steric blocking of the metabolically labile C6 position. In anticancer screens against KYSE410 ESCC cells, 6-acetamido-5-bromoquinoline-2-carboxylic acid (IC₅₀ = 1.8 μM) outperforms its 6-bromo analogue (IC₅₀ = 8.3 μM) by enhancing autophagy inhibition potency [2] [8]. Molecular modeling confirms the 5-bromo/6-acetamido combination optimally fills a hydrophobic subpocket in the VEGFR-2 ATP-binding site, improving binding affinity by ΔG = -2.8 kcal/mol versus reversed substitution patterns.
Table 3: Comparative Properties of Bromoquinoline Isomers
Property | 5-Bromo Isomer | 6-Bromo Isomer |
---|---|---|
Caco-2 Papp (10⁻⁶ cm/s) | 18.7 ± 1.2 | 5.8 ± 0.9 |
CYP3A4 t₁/₂ (min) | 128 ± 15 | 46 ± 8 |
VEGFR-2 Kd (nM) | 38 ± 4 | 420 ± 35 |
ESCC KYSE410 IC₅₀ (μM) | 1.8 ± 0.2 | 8.3 ± 1.1 |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7